molecular formula C9H10N2O2 B1403892 4-Methyl-6-nitroindoline CAS No. 1588441-27-3

4-Methyl-6-nitroindoline

Cat. No.: B1403892
CAS No.: 1588441-27-3
M. Wt: 178.19 g/mol
InChI Key: OTFXHUNYBBEOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by the presence of a methyl group at the 4-position and a nitro group at the 6-position on the indoline ring.

Biochemical Analysis

Biochemical Properties

4-Methyl-6-nitroindoline plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of various substances . The compound also interacts with proteins and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic flux. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can cause significant changes in cell function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in liver function and enzyme activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments . This distribution can influence the compound’s activity and effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . This subcellular localization is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-nitroindoline typically involves the nitration of 4-methylindoline. One common method includes the reaction of 4-methylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Methyl-6-aminoindoline.

    Substitution: Various 4-substituted-6-nitroindoline derivatives.

    Oxidation: 4-Methyl-6-nitroindole

Scientific Research Applications

4-Methyl-6-nitroindoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-nitroindoline is unique due to the presence of both a methyl and a nitro group on the indoline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-methyl-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFXHUNYBBEOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276618
Record name 1H-Indole, 2,3-dihydro-4-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-27-3
Record name 1H-Indole, 2,3-dihydro-4-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2,3-dihydro-4-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-nitroindoline
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-nitroindoline
Reactant of Route 3
4-Methyl-6-nitroindoline
Reactant of Route 4
4-Methyl-6-nitroindoline
Reactant of Route 5
4-Methyl-6-nitroindoline
Reactant of Route 6
4-Methyl-6-nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.